4-Methoxy-TEMPO, free radical

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

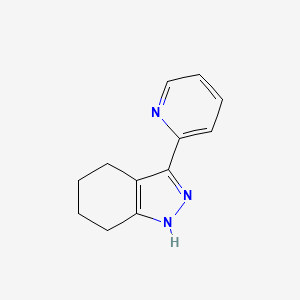

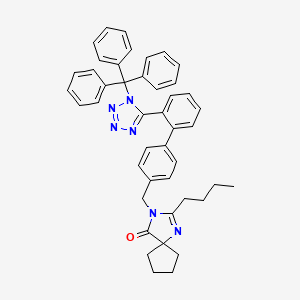

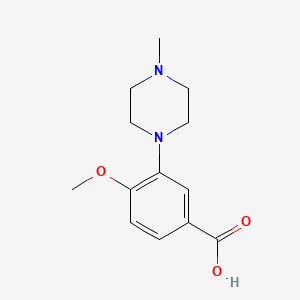

4-methoxy-TEMPO is a member of the class of aminoxyls that is TEMPO carrying a methoxy substituent at position 4. It has a role as a radical scavenger, an autophagy inducer and an apoptosis inducer. It is a member of aminoxyls, a member of piperidines and an ether. It derives from a TEMPO.

Scientific Research Applications

1. Cellular Toxicity and Autophagy Induction

4-Methoxy-TEMPO is known to cause cellular toxicity in human HepG2 hepatoma cells. It induces oxidative stress, DNA damage, and autophagy, primarily through the generation of reactive oxygen species (ROS) and activation of c-Jun N-terminal kinases (JNK) and MAPK signaling pathways (Zhang et al., 2018).

2. NMR Signal Amplification

The compound has been studied for its effects in NMR signal amplification via dissolution dynamic nuclear polarization (DNP). It's shown that isotopic labeling of 4-methoxy-TEMPO has negligible effects on 13C DNP efficiency at certain conditions, despite differences in electron spin resonance (ESR) spectral features (Niedbalski et al., 2016).

3. Genotoxicity Studies

4-Methoxy-TEMPO is found to be cytotoxic and mutagenic in mouse lymphoma cells. It induces DNA-strand breakage and large alterations to DNA, classified as clastogenic effects, leading to cytotoxicity and mutagenicity (Guo et al., 2018).

4. Redox Shuttle Additives in Li-Ion Cells

It serves as a stable redox shuttle in lithium-ion cells, showing stability and potential for improving battery safety and performance. The redox potential of such molecules can be tailored for commercial applications (Buhrmester et al., 2006).

5. Probing Cucurbituril Assemblies

4-Methoxy-TEMPO is used in probing cucurbituril assemblies in water through EPR spectroscopy. It highlights the resistance of included nitroxides to biologically relevant reduction (Bardelang et al., 2009).

6. Preparation of Cellulose Nanofibrils

Its catalytic behavior is efficient in the oxidation of wood cellulose, contributing to the preparation of individualized and surface-oxidized cellulose nanofibrils (Iwamoto et al., 2010).

7. Surface Chemistry Insights

Research on free radical chemistry on surfaces, like the Si(111)-7 × 7 surface, has revealed that TEMPO derivatives like 4-Methoxy-TEMPO can react covalently with adatom dangling bonds, offering insights into free radical surface chemistry (Guisinger et al., 2007).

8. Chemical Transformations

4-Methoxy-TEMPO has various applications in both homogeneous and heterogeneous forms in chemical transformations, ranging from synthetic chemistry to polymer chemistry, emphasizing economic and environmental concerns in its recovery and reuse (Beejapur et al., 2019).

9. Electron Paramagnetic Resonance (EPR) Study

Its interaction with phenols has been studied using EPR and NMR, providing insights into changes in hydrogen bonding and offering potential applications in analytical chemistry (Shenderovich et al., 1997).

10. Nitroxide-Mediated Polymerizations

4-Methoxy-TEMPO has been explored in nitroxide-mediated “living” free radical polymerizations, showing its ability to provide stable radicals and control over molecular weight and polydispersity in polymer synthesis (Hawker et al., 1996).

properties

Product Name |

4-Methoxy-TEMPO, free radical |

|---|---|

Molecular Formula |

C10H20NO2 |

Molecular Weight |

186.27 g/mol |

InChI |

InChI=1S/C10H20NO2/c1-9(2)6-8(13-5)7-10(3,4)11(9)12/h8H,6-7H2,1-5H3 |

InChI Key |

SFXHWRCRQNGVLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)OC)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[2-[2-[2-[(4-sulfamoylbenzoyl)amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B1365037.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1365058.png)

![4-[3-(Dimethylamino)propoxy]aniline](/img/structure/B1365064.png)